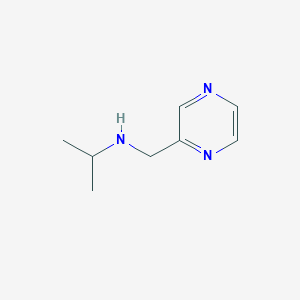

Isopropyl-pyrazin-2-ylmethyl-amine

Description

Significance of the Pyrazine (B50134) Heterocycle in Organic Synthesis and Ligand Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental building block in organic chemistry. nih.govbritannica.com Its presence is noted in numerous natural products and synthetically derived compounds with a wide array of biological activities. nih.govnih.gov The electron-withdrawing nature of the two nitrogen atoms imparts distinct reactivity to the pyrazine ring, influencing its participation in various chemical transformations. nih.gov

In the realm of medicinal chemistry, the pyrazine scaffold is a well-established pharmacophore, found in a number of clinically important drugs. nih.govresearchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijrpc.comnih.govresearchgate.net This has made the pyrazine nucleus a popular target for synthetic chemists aiming to develop new therapeutic agents. nih.gov

Furthermore, the nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. nih.govrsc.org This has led to the extensive use of pyrazine and its derivatives as ligands in coordination chemistry. rsc.orgresearchgate.net The rigid structure of the pyrazine ring allows it to act as a bridging ligand, connecting two metal centers, a property that has been exploited in the construction of coordination polymers and metal-organic frameworks. reddit.com The electronic properties of the pyrazine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. rsc.org

Overview of Primary and Secondary Amine Functionalization Strategies in Heterocyclic Systems

The functionalization of primary and secondary amines on heterocyclic rings is a cornerstone of synthetic organic chemistry, enabling the diversification of molecular scaffolds and the modulation of their physicochemical and biological properties. acs.org A variety of methods have been developed to achieve this, with the choice of strategy often depending on the nature of the heterocyclic ring and the desired functional group to be introduced.

One of the most common strategies for the functionalization of amines is N-alkylation, which involves the reaction of the amine with an alkyl halide or another suitable alkylating agent. acs.org This reaction can be challenging to control, as the resulting secondary or tertiary amine is often more nucleophilic than the starting amine, leading to overalkylation. acs.org To address this, various methods have been developed to achieve selective mono-alkylation. acs.org

Reductive amination is another powerful tool for the functionalization of amines, involving the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.org This method is widely used for the synthesis of secondary and tertiary amines. libretexts.org

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a versatile method for the C-N bond formation, allowing for the arylation and vinylation of amines. researchgate.net These methods offer a high degree of control and functional group tolerance. Additionally, direct C-H functionalization adjacent to the nitrogen atom in heterocyclic systems is a growing area of research, providing a more atom-economical approach to amine functionalization. acs.org

The reactivity of the amine can be significantly influenced by the electronic properties of the heterocyclic ring to which it is attached. libretexts.org For instance, the amino group on an electron-deficient ring system like pyrazine will have different reactivity compared to an amine on an electron-rich heterocycle. ontosight.ai

Contextualization of Isopropyl-pyrazin-2-ylmethyl-amine as a Model System for Aminopyrazine Derivatives

This compound serves as an interesting, albeit less studied, model system within the broader class of aminopyrazine derivatives. Its structure incorporates the key features of this family: a pyrazine ring and a secondary amine attached via a methylene (B1212753) linker. This specific combination of an isopropyl group and a pyrazinylmethyl moiety allows for the investigation of how sterically demanding and electron-donating alkyl groups influence the properties and reactivity of the aminopyrazine scaffold.

While extensive research on this compound itself is not widely available in peer-reviewed literature, its synthesis can be envisioned through established synthetic routes. A common approach would be the reductive amination of pyrazine-2-carboxaldehyde with isopropylamine (B41738). This method, a staple in amine synthesis, would involve the initial formation of an imine intermediate, followed by reduction to yield the target secondary amine. Another potential route is the direct N-alkylation of (pyrazin-2-yl)methanamine with an isopropyl halide, although this might require careful control to avoid overalkylation.

The study of related N-substituted aminomethylpyrazines can provide insights into the potential behavior of this compound. For example, research on the coordination chemistry of other pyrazine derivatives demonstrates their ability to act as ligands for transition metals, with the nitrogen atoms of the pyrazine ring and the amino group participating in complex formation. nih.govrsc.org It is plausible that this compound could exhibit similar coordinating properties, forming complexes with interesting structural and electronic features.

The biological potential of aminopyrazine derivatives is well-documented, with various compounds showing antimicrobial and anticancer activities. ontosight.ainih.govnih.gov The specific stereoelectronic profile of the isopropyl group in this compound could modulate such activities, making it a candidate for biological screening. The lipophilicity and steric bulk introduced by the isopropyl group could influence its binding to biological targets and its pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyrazin-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7(2)11-6-8-5-9-3-4-10-8/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAIVVIARDSVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl Pyrazin 2 Ylmethyl Amine and Analogues

Reductive Amination Strategies for Pyrazinylmethylamines

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for preparing amines. wikipedia.orgorganic-chemistry.org This process involves the conversion of a carbonyl group, such as an aldehyde or a ketone, into an amine through an intermediate imine, which is subsequently reduced in situ. wikipedia.orgpearson.com For the synthesis of Isopropyl-pyrazin-2-ylmethyl-amine, this strategy typically involves the reaction of pyrazine-2-carboxaldehyde with isopropylamine (B41738).

Application of Hydride Reducing Agents (e.g., NaBH₄, NaBH(OAc)₃)

Hydride-based reducing agents are commonly employed in reductive amination due to their selectivity and effectiveness under mild conditions. Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used reagents. chemistrysteps.comcommonorganicchemistry.com

Sodium Borohydride (NaBH₄): This reagent is a cost-effective choice but can also reduce the initial aldehyde if not used carefully. commonorganicchemistry.com Therefore, the reaction is often performed in a stepwise manner, where the imine is pre-formed before the addition of NaBH₄. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A key advantage of NaBH₃CN is its tolerance to mildly acidic conditions (pH ~5-6), which are ideal for imine formation. chemistrysteps.comorganicchemistrytutor.com It is less reactive towards aldehydes and ketones compared to the protonated imine (iminium ion), allowing for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are mixed together. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is another mild and selective reducing agent, particularly effective for reductive aminations. commonorganicchemistry.com It is less toxic than cyanoborohydride reagents and is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com

The general reaction scheme involves the condensation of pyrazine-2-carboxaldehyde with isopropylamine, followed by reduction with a hydride agent to yield the target secondary amine.

Table 1: Comparison of Hydride Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Cost-effective, readily available. | Can reduce the starting aldehyde; often requires stepwise addition. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for iminium ions over carbonyls; allows for one-pot synthesis. chemistrysteps.commasterorganicchemistry.com | Toxic cyanide byproduct; moisture stable. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective, less toxic than NaBH₃CN. | Moisture sensitive. commonorganicchemistry.com |

Catalytic Hydrogenation Methods (e.g., H₂ over Nickel Catalyst)

Catalytic hydrogenation represents an alternative method for the reduction step in reductive amination. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. pearson.com Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). wikipedia.orgpearson.com For industrial-scale synthesis, nickel-based catalysts are often favored due to their lower cost.

In this approach, pyrazine-2-carboxaldehyde and isopropylamine are reacted in a suitable solvent under a hydrogen atmosphere with a catalyst. The initially formed imine is immediately hydrogenated on the catalyst surface to produce this compound. pearson.com This method is considered a "green" chemistry approach as it avoids the use of stoichiometric metal hydride reagents. wikipedia.org

Table 2: Catalysts for Hydrogenation in Reductive Amination

| Catalyst | Hydrogen Source | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | Mild temperature and pressure. | Highly efficient and versatile. wikipedia.org |

| Raney Nickel (Raney Ni) | H₂ gas | Elevated temperature and pressure may be required. | Cost-effective for large-scale production. pearson.com |

| Cobalt-based composites | H₂ gas | 100-150 °C, 100-150 bar H₂ pressure. | Effective for amination of aromatic aldehydes. mdpi.com |

Elucidation of Imine/Enamine Intermediates in Reductive Amination Mechanisms

The mechanism of reductive amination proceeds through two key stages. wikipedia.org The first stage is the formation of an imine or enamine intermediate. chemistrysteps.com In the synthesis of this compound from pyrazine-2-carboxaldehyde (an aldehyde) and isopropylamine (a primary amine), the intermediate is an imine. organicchemistrytutor.com

The mechanism involves:

Nucleophilic Attack: The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde. organicchemistrytutor.com This forms a zwitterionic tetrahedral intermediate known as a hemiaminal. wikipedia.org

Proton Transfer: A proton transfer occurs, typically facilitated by a mildly acidic catalyst, to neutralize the charges and form a neutral hemiaminal (or carbinolamine).

Dehydration: The oxygen atom of the hemiaminal is protonated, turning the hydroxyl group into a good leaving group (water). wikipedia.org

Imine Formation: The lone pair of electrons on the nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond. Deprotonation of the nitrogen results in the final imine intermediate. masterorganicchemistry.com

This imine, or its protonated form (the iminium ion), is the species that is subsequently reduced by the hydride agent or catalytic hydrogenation in the second stage of the reaction to yield the final amine product. chemistrysteps.com The equilibrium of imine formation is driven forward by the removal of water. wikipedia.org

Nucleophilic Substitution Approaches in Pyrazine-Amine Synthesis

Nucleophilic substitution provides an alternative synthetic route to pyrazine-amines. This approach involves a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. youtube.com For the synthesis of this compound, this can be achieved by reacting an amine with an alkyl halide or vice versa.

Alkylation of Pyrazinylmethylamines with Alkyl Halides

This method involves the N-alkylation of a primary amine with an alkyl halide. The synthesis can be envisioned starting from 2-(aminomethyl)pyrazine, which acts as the nucleophile. This primary amine can be reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base. The base is required to neutralize the hydrogen halide (H-X) that is formed as a byproduct.

A common issue with this method is overalkylation, where the desired secondary amine product can react further with the alkyl halide to form a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired mono-alkylated product. chemrxiv.org

Table 3: Reaction Components for N-Alkylation Approach

| Pyrazine (B50134) Substrate | Alkylating Agent | Required Reagent | Potential Byproduct |

| 2-(aminomethyl)pyrazine | 2-bromopropane | Base (e.g., K₂CO₃, Et₃N) | Di(pyrazin-2-ylmethyl)isopropylamine |

| Isopropylamine | 2-(chloromethyl)pyrazine | Base (e.g., K₂CO₃, Et₃N) | (Pyrazin-2-ylmethyl)diisopropylamine |

Synthesis via Azide Intermediates Followed by Reduction

A two-step nucleophilic substitution pathway involving an azide intermediate is a reliable method for preparing primary amines, which can then be used in subsequent alkylation or reductive amination steps. beilstein-journals.org This route avoids the overalkylation problems associated with direct alkylation of ammonia.

The synthesis of the key intermediate, 2-(aminomethyl)pyrazine, can be accomplished as follows:

Azide Formation: A suitable starting material, such as 2-(chloromethyl)pyrazine or 2-(bromomethyl)pyrazine, is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide to form 2-(azidomethyl)pyrazine. beilstein-journals.org

Reduction: The resulting organic azide is then reduced to the corresponding primary amine. This reduction can be achieved through several methods, including:

Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or PtO₂.

Chemical Reduction: Using reagents such as lithium aluminum hydride (LiAlH₄) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).

Once 2-(aminomethyl)pyrazine is synthesized, it can be converted to this compound via the methods described previously, such as reductive amination with acetone or direct N-alkylation with an isopropyl halide (Section 2.2.1).

Functional Group Transformations on Pyrazine-Containing Precursors

A primary strategy for synthesizing pyrazinylmethylamines involves the chemical modification of functional groups already attached to the pyrazine ring. These methods rely on the reduction of nitrogen- and oxygen-containing functionalities, such as nitriles, amides, and nitro groups, to the desired amine.

The reduction of a pyrazine-2-carbonitrile (2-cyanopyrazine) is a direct and widely used method for the synthesis of 2-(aminomethyl)pyrazines. This transformation converts the carbon-nitrogen triple bond of the nitrile into a primary amine. The resulting 2-(aminomethyl)pyrazine can then be further alkylated, for example with an isopropyl group, to yield the target compound.

Several reducing systems are effective for this conversion:

Catalytic Hydrogenation : This is one of the most common and economical methods. The reaction involves treating the pyrazine nitrile with hydrogen gas in the presence of a metal catalyst. mdpi.com Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are frequently employed. mdpi.com To prevent the formation of secondary and tertiary amine by-products from the reaction of the intermediate imine with the product amine, ammonia is often added to the reaction mixture. For instance, 2-cyanopyrazine can be hydrogenated using a nickel-on-silica catalyst under a hydrogen atmosphere (50 atm) at elevated temperatures (140 °C) to quantitatively yield 2-(aminomethyl)pyrazine. chemicalbook.com

Chemical Reduction : Strong hydride-donating reagents are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), also serve as effective reagents for this transformation. masterorganicchemistry.com

| Precursor | Reagent/Catalyst | Conditions | Product | Yield |

| 2-Cyanopyrazine | Ni/SiO₂ Catalyst, H₂ | Toluene, 140 °C, 50 atm, 4h | 2-(Aminomethyl)pyrazine | Quantitative chemicalbook.com |

| Aromatic Nitrile | Raney Nickel, H₂ | Elevated Temp/Pressure | Primary Amine | High |

| Aromatic Nitrile | LiAlH₄ | Anhydrous Ether/THF | Primary Amine | High masterorganicchemistry.com |

Another established route involves the reduction of pyrazine-2-carboxamides. In this reaction, the carbonyl group (C=O) of the amide is completely reduced to a methylene (B1212753) group (-CH₂-), converting the amide directly into the corresponding amine.

The reagent of choice for this transformation is almost exclusively Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a potent reducing agent capable of reducing the highly stable amide functional group, which is resistant to milder reagents. masterorganicchemistry.com The synthesis of the precursor, a substituted pyrazine-2-carboxamide, can be achieved through the condensation of pyrazine-2-carboxylic acid chloride with an appropriate amine. mdpi.com For example, reacting pyrazine-2-carboxylic acid with thionyl chloride generates the acyl chloride, which can then be reacted with isopropylamine to form N-isopropylpyrazine-2-carboxamide. Subsequent reduction of this amide with LiAlH₄ in a solvent like refluxing ether would yield this compound. mdpi.comnih.gov

| Precursor | Reagent | Conditions | Product |

| Pyrazine-2-carboxamide | LiAlH₄ | Refluxing Ether/THF | 2-(Aminomethyl)pyrazine |

| N-Isopropylpyrazine-2-carboxamide | LiAlH₄ | Refluxing Ether/THF | This compound |

| Tertiary Amide | LiAlH₄ | Refluxing Ether, 15h | Tertiary Amine masterorganicchemistry.com |

The reduction of a nitro group provides another pathway to pyrazine amines. This method can be applied in two ways: reduction of a nitro group on the pyrazine ring to an amino group, which then acts as a handle for further synthetic elaboration, or the reduction of a nitro group on an alkyl side chain directly to the desired amine functionality. The latter, the reduction of a 2-(nitromethyl)pyrazine, offers a more direct route to the 2-(aminomethyl)pyrazine core.

A wide variety of methods exist for the reduction of nitro compounds, and these are generally applicable to pyrazine-containing substrates. mdpi.com

Catalytic Hydrogenation : This is a clean and efficient method using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with H₂ gas. mdpi.com It is a widely used industrial process for the reduction of nitroaromatics.

Metal-Acid Systems : Classic methods involve the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). mdpi.com These reactions are robust and cost-effective.

Other Reagents : Tin(II) chloride (SnCl₂) is a mild reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities. Sodium hydrosulfite can also be used for this purpose. mdpi.com

| Precursor | Reagent/Catalyst | Conditions | Product |

| Aromatic Nitro Compound | Catalytic Hydrogenation (Pd/C, PtO₂) | H₂ | Aromatic Amine mdpi.com |

| Aromatic Nitro Compound | Iron (Fe) | Acidic Media (e.g., HCl, Acetic Acid) | Aromatic Amine mdpi.com |

| Aromatic Nitro Compound | Tin(II) Chloride (SnCl₂) | - | Aromatic Amine mdpi.com |

| Nitrobenzene | Carbon-supported Pt, H₂ | DMSO | N-Phenylhydroxylamine mdpi.com |

Advanced Catalytic Methods for Pyrazinylmethylamine Formation

Modern synthetic chemistry increasingly relies on transition-metal catalysis to form carbon-nitrogen bonds with high efficiency and selectivity. These advanced methods can provide more direct routes to complex amines like this compound, often under milder conditions than classical transformations.

Hydroamination is an atom-economical process that involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as that in an alkene or alkyne. nih.gov For the synthesis of pyrazinylmethylamine analogues, this could involve the reaction of a substituted amine (e.g., isopropylamine) with vinylpyrazine. The reaction is typically catalyzed by late transition metals like palladium, rhodium, or copper. nih.govnih.gov

Depending on the catalyst and substrate, the addition can proceed with either Markovnikov or anti-Markovnikov selectivity. For instance, palladium-catalyzed hydroamination of vinylarenes with arylamines often yields the Markovnikov product. nih.gov A hypothetical anti-Markovnikov hydroamination of vinylpyrazine with isopropylamine would directly yield this compound.

Hydroaminoalkylation is a related transformation that forms both a C-N and a C-H bond, functionalizing an amine with an alkene. Tantalum-based catalysts have been shown to be effective for the hydroaminoalkylation of vinyl-terminated polymers.

| Reaction Type | Substrates | Catalyst System | Product Type |

| Markovnikov Hydroamination | Vinylarene + Arylamine | Pd(TFA)₂, DPPF, TfOH | sec-Phenethylamine nih.gov |

| anti-Markovnikov Hydroamination | Vinylarene + sec-Alkylamine | [Rh(cod)(DPEphos)]BF₄ | Branched Amine nih.gov |

| Hydroamination | Alkyne + Electrophilic Amine | Copper-based catalyst | Enamine or Alkylamine nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, in particular, is a premier method for coupling amines with aryl or heteroaryl halides and triflates. wikipedia.orglibretexts.org This reaction offers a highly versatile and direct route to N-substituted pyrazinylmethylamines.

The synthesis of this compound via this method would involve the reaction of a 2-(halomethyl)pyrazine, such as 2-(chloromethyl)pyrazine or 2-(bromomethyl)pyrazine, with isopropylamine. The key components of the reaction are:

Palladium Source : A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org

Ligand : A bulky, electron-rich phosphine (B1218219) ligand is crucial for the catalytic cycle. Ligands like Xantphos or those from the Buchwald group (e.g., Brettphos) are commonly used to promote the reaction and prevent side reactions like beta-hydride elimination. libretexts.orgyoutube.com

Base : A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine, allowing it to enter the catalytic cycle. semanticscholar.org

The reaction mechanism involves oxidative addition of the palladium(0) complex to the halo- or triflate-substituted pyrazine, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst. wikipedia.org This methodology has broad substrate scope and functional group tolerance, making it a highly valuable tool for the synthesis of complex pyrazine-containing amines. wikipedia.orgacsgcipr.org

| Amine | Aryl Halide/Triflate | Catalyst/Ligand | Base | Product |

| Primary/Secondary Amine | Aryl Bromide/Iodide | Pd(0) source + Phosphine Ligand (e.g., Xantphos) | NaOtBu, K₃PO₄ | N-Aryl Amine wikipedia.orgsemanticscholar.org |

| Pyrazin-2-amine | 5-Bromothiophene-2-carboxylic acid | TiCl₄ (for amide formation), then Pd(PPh₃)₄ (for coupling) | Pyridine (B92270), K₃PO₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide semanticscholar.org |

| 4-Methylimidazole | Aryl Bromide/Chloride | Pd₂(dba)₃ + L1 Ligand | - | N1-Aryl-4-methylimidazole |

Multicomponent Reaction Approaches Towards Complex Pyrazine-Amine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. mdpi.com This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity, making it highly attractive for the rapid generation of chemical libraries for drug discovery. researchgate.net In the context of pyrazine chemistry, MCRs provide innovative pathways to intricate scaffolds that are otherwise challenging to access through traditional multistep syntheses. nih.govacs.org Key isocyanide-based MCRs, such as the Ugi and Passerini reactions, as well as the boronic acid-based Petasis reaction, have been successfully employed to generate diverse pyrazine-containing structures. rsc.orgresearchgate.netbeilstein-journals.org

Ugi Reaction-Based Strategies

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. This transformation has been ingeniously adapted to create complex pyrazine derivatives through post-Ugi modifications.

One notable strategy involves a two-step sequence beginning with an Ugi reaction, followed by a cyclization step to form the pyrazine ring. For instance, the reaction between arylglyoxals, benzoylformic acid, various amines, and an isocyanide yields a highly functionalized Ugi adduct. This intermediate can then undergo cyclization in the presence of ammonium (B1175870) acetate in acetic acid to afford 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives. rsc.org This Ugi/cyclization approach demonstrates the reaction's utility in building complex heterocyclic systems. researchgate.net

Another advanced application is the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. This process begins with the formation of Ugi adducts, which are then subjected to an acid-mediated cyclization to form dihydropyrazinones. A subsequent gold(I)-catalyzed annulation completes the construction of the fused bicyclic system. nih.gov This tandem post-Ugi cyclization and annulation sequence highlights the power of MCRs to rapidly assemble complex, densely functionalized heterocyclic frameworks. nih.gov

| Reactant 1 (Carbonyl) | Reactant 2 (Acid) | Reactant 3 (Amine) | Reactant 4 (Isocyanide) | Post-Reaction Condition | Resulting Scaffold |

| Arylglyoxal | Benzoylformic Acid | Various Amines | Various Isocyanides | Cyclization (NH₄OAc, AcOH) | 1,6-Dihydro-6-oxopyrazine-2-carboxylic acid |

| Various Aldehydes/Ketones | Various Carboxylic Acids | Various Amines | Various Isocyanides | Acid-mediated cyclization, Au(I)-catalyzed annulation | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione |

Passerini Reaction for Pyrazine Functionalization

The Passerini three-component reaction (P-3CR), first described in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction has been effectively utilized for the derivatization of pyrazine-containing molecules. For example, a series of novel pyrazinoic acid (pyrazine-2-carboxylic acid) derivatives have been synthesized using the Passerini reaction. researchgate.net In this approach, pyrazinoic acid serves as the carboxylic acid component, reacting with various aldehydes and isocyanides to generate a library of α-acyloxy amides bearing a pyrazine moiety. This method provides a straightforward and efficient route to functionalize the pyrazine core with diverse substituents. researchgate.net

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Carbonyl) | Reactant 3 (Isocyanide) | Resulting Scaffold |

| Pyrazinoic Acid | Various Aldehydes | Various Isocyanides | α-Acyloxy amide with pyrazine core |

Petasis Reaction for Pyrazine-Based Ligands

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that couples a secondary amine, an aldehyde, and a vinyl- or aryl-boronic acid. This reaction has proven valuable in the synthesis of pyrazine-based multi-target directed ligands (MTDLs), particularly for applications in medicinal chemistry. nih.gov

In a notable example, the Petasis reaction was used to develop pyrazine-based MTDLs for potential use in Alzheimer's disease research. nih.gov The reaction involved coupling a pyrazine-containing amine, a suitable aldehyde, and a substituted boronic acid. beilstein-journals.org This strategy allows for the modular and convergent synthesis of complex amine derivatives, where the pyrazine scaffold can be readily decorated with a variety of functional groups introduced through the aldehyde and boronic acid components. The flexibility of the Petasis reaction facilitates the creation of diverse molecular structures centered around a pyrazine-amine core. nih.gov

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Boronic Acid) | Resulting Scaffold |

| Pyrazine-containing Amine | Various Aldehydes | Substituted Boronic Acids | Complex pyrazine-amine derivatives |

Spectroscopic Characterization and Structural Elucidation of Isopropyl Pyrazin 2 Ylmethyl Amine

Vibrational Spectroscopy Studies

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups (e.g., N-H, C=N, C-N)

The infrared spectrum of Isopropyl-pyrazin-2-ylmethyl-amine is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The N-H bond of the secondary amine is expected to exhibit a stretching vibration in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened due to hydrogen bonding. libretexts.org The N-H bending vibration is anticipated to appear in the range of 1550-1650 cm⁻¹.

The aromatic pyrazine (B50134) ring gives rise to several characteristic absorptions. The C=N stretching vibrations are typically observed in the 1550-1600 cm⁻¹ region, often overlapping with C=C stretching bands of the ring. The C-N stretching vibrations of the amine and the pyrazine ring are expected in the fingerprint region, generally between 1200 cm⁻¹ and 1350 cm⁻¹ for aromatic amines. researchgate.net The C-H stretching vibrations of the pyrazine ring and the isopropyl group's methyl groups are expected to appear around 2850-3000 cm⁻¹. libretexts.org Specifically, the aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and methyl groups are found just below 3000 cm⁻¹. masterorganicchemistry.com

A detailed assignment of the expected IR vibrational frequencies for the key functional groups is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C=N (Pyrazine) | Stretching | 1550 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C-H (Methyl/Methine) | Bending | 1380 - 1470 |

Raman Spectroscopic Investigations of Pyrazine Ring Modes

A prominent feature in the Raman spectrum of pyrazine derivatives is the ring breathing mode, which involves a symmetric expansion and contraction of the entire ring. For pyrazine itself, this mode is observed around 990 cm⁻¹. bas.bg Other significant Raman bands for the pyrazine moiety include in-plane and out-of-plane ring deformations. The C-H stretching vibrations will also be present in the Raman spectrum, typically in the 3000-3100 cm⁻¹ region. researchgate.net

Vibrational Mode Assignment through Computational Spectroscopy

Computational methods, such as Density Functional Theory (DFT), are invaluable for assigning vibrational modes. By calculating the theoretical vibrational frequencies and their corresponding IR intensities and Raman activities, a direct comparison with experimental spectra can be made. researchgate.netcore.ac.uk Such calculations can help to resolve ambiguities in spectral interpretation, especially in the complex fingerprint region where many vibrational modes overlap. For pyrazine and its derivatives, computational studies have been successfully used to provide a complete and coherent vibrational assignment. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Chemical Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The pyrazine ring protons will appear in the aromatic region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. nih.gov The specific chemical shifts and coupling patterns will depend on the substitution pattern.

The methylene (B1212753) protons (-CH₂-) bridging the pyrazine ring and the amine group are expected to resonate as a singlet or a doublet (if coupled to the N-H proton) in the range of δ 3.5-4.5 ppm. The methine proton (-CH-) of the isopropyl group, being adjacent to the nitrogen, will be deshielded and is expected to appear as a septet in the range of δ 2.5-3.5 ppm. docbrown.info The six methyl protons (-CH₃) of the isopropyl group are equivalent and will appear as a doublet further upfield, typically around δ 1.0-1.5 ppm. docbrown.info The N-H proton signal can be broad and its chemical shift is variable (typically δ 1.0-5.0 ppm), depending on solvent and concentration. libretexts.org

A summary of the predicted ¹H NMR chemical shifts and multiplicities is presented below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrazine-H | 8.0 - 9.0 | Doublet, Triplet, or Singlet |

| -CH₂- (Methylene) | 3.5 - 4.5 | Singlet or Doublet |

| -CH- (Methine) | 2.5 - 3.5 | Septet |

| -CH₃ (Methyl) | 1.0 - 1.5 | Doublet |

| N-H | 1.0 - 5.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrazine ring are expected to resonate in the downfield region, typically between δ 140 and 160 ppm. nih.gov The methylene carbon (-CH₂-) will likely appear in the range of δ 40-50 ppm. The methine carbon (-CH-) of the isopropyl group is expected around δ 45-55 ppm, while the methyl carbons (-CH₃) will be found in the upfield region, typically between δ 20 and 25 ppm. docbrown.info

The expected chemical shift ranges for the carbon atoms in this compound are summarized in the following table.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C | 140 - 160 |

| -CH₂- (Methylene) | 40 - 50 |

| -CH- (Methine) | 45 - 55 |

| -CH₃ (Methyl) | 20 - 25 |

Advanced NMR Techniques for Conformational Analysis (e.g., Atropisomerism in related Isopropyl Amides)

While standard 1H and 13C NMR are essential for confirming the basic connectivity of this compound, advanced NMR techniques are required to investigate its three-dimensional structure and conformational preferences in solution. The rotation around the bond between the isopropyl group and the nitrogen atom, as well as the bond between the methylene group and the pyrazine ring, can lead to distinct spatial arrangements of the substituents.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine through-space proximity between protons. For this compound, these experiments would reveal correlations between the protons of the isopropyl group and those on the pyrazine ring, providing insights into the preferred orientation of the bulky isopropyl substituent relative to the aromatic ring.

Furthermore, the concept of atropisomerism, which describes stereoisomerism arising from hindered rotation around a single bond, is pertinent. While more commonly discussed in sterically hindered biaryl systems or amides, restricted rotation can occur in molecules like this compound. Variable Temperature (VT) NMR studies can be utilized to probe the energy barrier to rotation around the C(isopropyl)-N bond. By monitoring the coalescence of signals as the temperature is changed, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated, providing a quantitative measure of the molecule's conformational stability. In a related context, NMR relaxation experiments can detect subtle differences in molecular motion and conformation, even in highly analogous inhibitor-protein complexes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the pyrazine ring, which acts as the primary chromophore.

Electronic Absorption Spectral Analysis of Pyrazine Chromophores

The pyrazine molecule and its derivatives typically exhibit two distinct absorption bands in the near-ultraviolet region. aip.orgmontana.edu These bands correspond to two main types of electronic transitions involving the π-system of the aromatic ring and the non-bonding (n) electrons on the nitrogen atoms.

n→π* Transition: This transition involves the excitation of an electron from a non-bonding orbital on one of the nitrogen atoms to the lowest unoccupied π* anti-bonding orbital of the pyrazine ring. This transition is characteristically of low intensity and appears at longer wavelengths, typically in the range of 300-380 nm. aip.orgresearchgate.net In the vapor phase, the 3200 Å (320 nm) system of pyrazine is attributed to this n→π* transition. aip.orgaip.org

π→π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. It is a higher energy transition and thus appears at shorter wavelengths, generally between 220-270 nm. researchgate.net This absorption is significantly more intense than the n→π* transition. shu.ac.uk

The substitution of a methylamine-isopropyl group onto the pyrazine ring is expected to act as an auxochrome, potentially causing a slight shift (bathochromic or hypsochromic) in the absorption maxima and an alteration in their intensities compared to unsubstituted pyrazine.

| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Orbital Origin |

|---|---|---|---|

| n→π | 300 - 380 | Low (10 - 100 L mol⁻¹ cm⁻¹) | Non-bonding (N lone pair) to π anti-bonding |

| π→π | 220 - 270 | High (1000 - 10,000 L mol⁻¹ cm⁻¹) | π bonding to π anti-bonding |

Correlation between Absorption Spectra and Molecular Electronic Structure

The features of the UV-Vis spectrum are directly correlated with the molecular electronic structure. shu.ac.uk The energy difference between the ground and excited states determines the wavelength of absorption. The n→π* transition in pyrazine is lower in energy (longer wavelength) because the non-bonding orbitals are generally higher in energy than the π bonding orbitals. montana.edu

The probability of a transition, which dictates the intensity of the absorption band (molar absorptivity), is also a key feature. The n→π* transition is often "symmetry forbidden," leading to its characteristic low intensity. youtube.com In contrast, the π→π* transition is typically "symmetry allowed," resulting in a much stronger absorption band. shu.ac.uk

Solvent polarity can also influence the absorption spectrum. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. montana.edushu.ac.uk This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap to the π* orbital. montana.edu Conversely, π→π* transitions often exhibit a slight bathochromic (red) shift with increasing solvent polarity. shu.ac.uk Observing these solvatochromic shifts can help in the definitive assignment of the electronic transitions for this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C8H13N3), the exact mass of the molecular ion [M]+• is 151.1110. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the nitrogen rule. whitman.edu

The fragmentation of aliphatic and aromatic amines upon electron ionization (EI) is typically dominated by cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), as this leads to the formation of a stable, resonance-stabilized iminium cation. whitman.edulibretexts.org The fragmentation pathways for this compound can be predicted based on these principles and by analogy to the closely related compound N-isopropylbenzylamine. researchgate.netchemicalbook.com

Key predicted fragmentation pathways include:

Loss of a methyl group: α-cleavage involving the loss of a methyl radical (•CH3) from the isopropyl group would result in a stable iminium cation at a mass-to-charge ratio (m/z) of 136.

Cleavage of the pyrazinylmethyl-nitrogen bond: Homolytic cleavage of the C-N bond between the pyrazinylmethyl group and the secondary amine would lead to the formation of a pyrazinylmethyl cation ([C5H5N2CH2]+) at m/z 93. This is analogous to the formation of the tropylium (B1234903) ion (m/z 91) from N-isopropylbenzylamine. researchgate.net

Formation of an isopropylaminium (B1228971) radical cation: The charge may also be retained on the isopropylamine (B41738) fragment, though this is generally less favored.

Beta-cleavage: Cleavage of the β-bond in the isopropyl group would result in the formation of a primary iminium ion at m/z 58, corresponding to [CH(CH3)=NH2]+. This fragment is also observed in the mass spectrum of N-isopropylbenzylamine. researchgate.net

The relative abundance of these fragments provides a structural fingerprint of the molecule.

| m/z (Predicted) | Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 151 | [C8H13N3]+• | Molecular Ion [M]+• |

| 136 | [M - CH3]+ | α-cleavage: Loss of a methyl radical |

| 93 | [C5H5N2CH2]+ | Cleavage of the pyrazinylmethyl-N bond |

| 58 | [C3H8N]+ | β-cleavage: Formation of isopropyl iminium ion |

Computational Chemistry and Theoretical Investigations of Isopropyl Pyrazin 2 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the accurate prediction of molecular properties based on the principles of quantum mechanics. For Isopropyl-pyrazin-2-ylmethyl-amine, these methods can elucidate its stable structure, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound to find its most stable three-dimensional conformation.

A typical approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to perform the calculations. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy structure on the potential energy surface. For this compound, this optimization would reveal the precise spatial arrangement of the isopropyl group and the methylamine (B109427) substituent relative to the pyrazine (B50134) ring. The resulting optimized structure is crucial, as all other electronic property calculations are dependent on it. Studies on related pyrazine derivatives have successfully used DFT methods to compute and map molecular surface electrostatic potentials to identify features related to their activities. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet plausible, optimized geometric parameters calculated using DFT. Actual experimental or higher-level computational values may vary.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (Pyrazine Ring) | 1.335 | |

| C-C (Pyrazine Ring) | 1.390 | |

| C-C (Pyrazine-CH₂) | 1.510 | |

| C-N (Methylamine) | 1.465 | |

| C-C (Isopropyl) | 1.530 | |

| **Bond Angles (°) ** | ||

| C-N-C (Pyrazine Ring) | 116.5 | |

| N-C-C (Pyrazine Ring) | 121.8 | |

| C-C-N (Side Chain) | 112.0 | |

| Dihedral Angles (°) |

Following geometry optimization, the vibrational frequencies of this compound can be calculated. These calculations predict the frequencies of infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes (stretching, bending, and twisting of bonds).

The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. Theoretical spectra for various pyrazine derivatives have been successfully computed and assigned using potential energy distribution (PED). science.gov For this compound, this would allow for the identification of characteristic peaks, such as the C-H stretches of the alkyl groups, the C-N stretches within the pyrazine ring, and the N-H bend of the amine group. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table shows hypothetical vibrational frequencies. These values are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3350 |

| C-H Stretch (Aromatic) | Pyrazine Ring | 3080 |

| C-H Stretch (Aliphatic) | Isopropyl, Methyl | 2970-2950 |

| C=N Stretch | Pyrazine Ring | 1580 |

| C=C Stretch | Pyrazine Ring | 1530 |

| N-H Bend | Secondary Amine | 1490 |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, analysis would likely show the HOMO localized primarily on the electron-rich pyrazine ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed across the π-system of the pyrazine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. science.gov A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more easily excitable and reactive.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically π → π* and n → π* in nature for heterocyclic aromatic compounds. Such computational results have been used to investigate the electronic spectrum and nonlinear optical properties of other pyrazine derivatives. science.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): (I + A) / 2. Measures the ability to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures resistance to change in electron distribution.

Chemical Softness (S): 1 / (2η). The reciprocal of hardness.

Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.

These calculated parameters for this compound would provide a quantitative framework for comparing its reactivity to other related compounds.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Based on hypothetical E_HOMO = -6.2 eV and E_LUMO = -0.8 eV.

| Descriptor | Formula | Value |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.2 eV |

| LUMO Energy (E_LUMO) | - | -0.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.4 eV |

| Ionization Potential (I) | -E_HOMO | 6.2 eV |

| Electron Affinity (A) | -E_LUMO | 0.8 eV |

| Electronegativity (χ) | (I+A)/2 | 3.5 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.7 eV |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static, single-molecule properties, molecular modeling and dynamics (MD) simulations provide insight into the behavior of molecules over time, including their interactions with their environment (e.g., a solvent or a biological receptor).

For this compound, an MD simulation would typically begin with the DFT-optimized structure. The molecule would be placed in a simulation box, often filled with water molecules to simulate an aqueous environment. The system's trajectory—the positions and velocities of all atoms—is then calculated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion.

These simulations can reveal:

Conformational Flexibility: How the isopropyl and methylamine side chains rotate and flex over time.

Solvation Structure: How water molecules arrange around the solute molecule, particularly around the polar amine and pyrazine nitrogen atoms.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group and surrounding water molecules.

Such simulations are vital for understanding how this compound would behave in a biological context, providing a dynamic picture that complements the static information from quantum chemistry.

Conformational Analysis and Identification of Stable Isomers

Theoretical methods, such as Density Functional Theory (DFT), would be employed to perform a systematic search of the potential energy surface of the molecule. This involves rotating the single bonds and calculating the energy of each resulting conformation. The results of such an analysis would identify the low-energy, stable isomers. For example, studies on other alkyl-substituted pyrazines have utilized techniques like supersonic jet laser spectroscopy to identify minimum energy conformers in the gas phase. dtic.mil Similar computational approaches could predict whether the isopropyl group is oriented in an eclipsed or staggered conformation relative to the pyrazine ring.

Table 1: Hypothetical Stable Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° (gauche) | 0.00 | 65 |

| B | 180° (anti) | 0.85 | 30 |

| C | -60° (gauche) | 0.00 | 5 |

| This table is for illustrative purposes and is based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations. |

Molecular Dynamics Simulations for Conformational Stability and Flexibility

While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility and the transitions between different conformations.

An MD simulation of this compound in a solvent, such as water, would reveal the stability of the computationally predicted conformers and the timescale of their interconversion. Research on pyrazine itself has utilized advanced MD methods to study its dynamics after electronic excitation. aip.orgacs.org For this compound, MD simulations would be crucial to understand how the side chains move and how the molecule might adapt its shape upon approaching a binding partner. nih.govnih.gov

In Silico Studies of Molecular Interactions

In silico studies are essential for predicting how a molecule might interact with biological macromolecules, such as proteins. These methods are a cornerstone of modern drug discovery.

Molecular Docking Simulations with Defined Receptor Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org If a protein target for this compound were identified, molecular docking could be used to predict its binding mode within the receptor's active site.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The docking algorithm then samples a large number of possible binding poses and scores them based on their predicted binding affinity. Numerous studies have successfully used molecular docking to understand the interactions of various pyrazine derivatives with their protein targets. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Val23, Leu78, Phe145 |

| 2 | -7.9 | Asp144, Lys21 |

| 3 | -7.2 | Ile76, Thr80 |

| This table is a hypothetical representation of docking results. |

Prediction of Non-Covalent Interactions and Binding Modes at the Molecular Level

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. These include hydrogen bonds, van der Waals forces, and electrostatic interactions. Following a docking simulation, the predicted binding poses are analyzed to identify these key interactions.

For this compound, the nitrogen atoms in the pyrazine ring could act as hydrogen bond acceptors, while the N-H group of the amine could be a hydrogen bond donor. The isopropyl and pyrazine moieties could also engage in favorable hydrophobic and π-stacking interactions with the protein. researchgate.net The pyrazine ring, though often considered an aromatic isostere, is a readily interacting moiety with a high potential for protein interactions. researchgate.net

Theoretical Insights into Structure-Reactivity Relationships

Theoretical calculations can provide valuable insights into the relationship between a molecule's structure and its chemical reactivity. For this compound, this could involve understanding its electronic properties and how they might influence its behavior in chemical reactions.

Methods like Quantitative Structure-Activity Relationship (QSAR) analysis have been applied to pyrazine derivatives to correlate their structural features with their biological activity. nih.gov For instance, the electron-donating or withdrawing nature of the isopropyl and methyl-amine substituents would influence the electron density on the pyrazine ring. This, in turn, would affect its reactivity in electrophilic or nucleophilic substitution reactions. slideshare.netyoutube.com The pKa of the pyrazine nitrogen atoms, a measure of their basicity, would also be a key parameter that could be predicted computationally. nih.gov

Chemical Reactivity and Derivatization of the Isopropyl Pyrazin 2 Ylmethyl Amine Scaffold

Reactions at the Amine Nitrogen Center

The secondary amine nitrogen is a primary site for synthetic modification, readily participating in alkylation, acylation, and nucleophilic addition reactions.

As a secondary amine, Isopropyl-pyrazin-2-ylmethyl-amine can react with alkylating agents, such as alkyl halides, to yield tertiary amines. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.

However, these reactions can be challenging to control. The resulting tertiary amine is often still nucleophilic enough to react with another equivalent of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt youtube.com. This over-alkylation can result in a mixture of products youtube.com. The nucleophilicity, and thus reactivity, of secondary amines is generally higher than that of primary amines but can be tempered by steric hindrance masterorganicchemistry.com. The presence of the isopropyl group on the nitrogen in the target molecule introduces moderate steric bulk, which could influence the rate of alkylation youtube.com.

The secondary amine functionality readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form stable N,N-disubstituted amides youtube.com. These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. To neutralize the acidic byproduct (e.g., HCl) formed during the reaction, a base such as pyridine (B92270) is often added youtube.comvedantu.com. The reaction with acetyl chloride, for example, would yield N-(Isopropyl)-N-(pyrazin-2-ylmethyl)acetamide.

Similarly, reaction with chloroformates (e.g., ethyl chloroformate) leads to the formation of carbamate (B1207046) derivatives. The general reactivity of amines in acylation can be influenced by both electronic and steric factors of the amine and the electrophile youtube.comresearchgate.net.

Table 1: Representative Acylation Reactions

| Acylating Agent | Reagent Class | Product Class | Example Product Name |

|---|---|---|---|

| Acetyl chloride | Acyl Halide | Amide | N-(Isopropyl)-N-(pyrazin-2-ylmethyl)acetamide |

| Benzoic anhydride | Acid Anhydride | Amide | N-Benzoyl-N-(isopropyl)-N-(pyrazin-2-ylmethyl)amine |

| Ethyl chloroformate | Chloroformate | Carbamate | Ethyl (isopropyl)(pyrazin-2-ylmethyl)carbamate |

The reaction of aldehydes and ketones with secondary amines, such as this compound, yields enamines ("ene" + "amine," an unsaturated amine) masterorganicchemistry.comlibretexts.org. This is in contrast to primary amines, which form imines. The reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine thieme-connect.de. Subsequent acid-catalyzed dehydration removes a molecule of water. Since the nitrogen in the intermediate lacks a proton to eliminate, a proton is removed from an adjacent carbon atom, resulting in the formation of a C=C double bond, yielding the enamine masterorganicchemistry.comquimicaorganica.org.

Table 2: Enamine Formation with Carbonyl Compounds

| Carbonyl Compound | Product Type | General Structure of Product |

|---|---|---|

| Cyclohexanone | Enamine | 2-((Isopropyl(pyrazin-2-ylmethyl)amino)cyclohex-1-en-1-yl) |

Reactions Involving the Pyrazine (B50134) Heterocycle

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, making it prone to nucleophilic substitution (when appropriately substituted) and reduction.

While the unsubstituted pyrazine ring is generally resistant to nucleophilic attack, the presence of a good leaving group, such as a halogen, greatly facilitates nucleophilic aromatic substitution (SNAr) youtube.com. A hypothetical precursor, for example, 5-chloro-2-(isopropylaminomethyl)pyrazine, would be expected to undergo substitution at the C-5 position. The (isopropylaminomethyl) group at the C-2 position is electron-donating, which tends to deactivate the ring towards nucleophilic attack. This may necessitate more forcing reaction conditions compared to un-substituted chloropyrazines rsc.org. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the halide.

Table 3: Predicted Nucleophilic Aromatic Substitution on a 5-Chloro-Substituted Precursor

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-pyrazine derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-pyrazine derivative |

| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-pyrazine derivative |

The pyrazine ring can undergo both oxidation and reduction under various conditions.

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. Treatment with oxidizing agents like hydrogen peroxide or Oxone® can yield the corresponding pyrazine-N-oxide and, with stronger conditions, the pyrazine-N,N'-dioxide researchgate.net. The side chains on the pyrazine ring can also be susceptible to oxidation. For instance, strong oxidizing agents could potentially oxidize the isopropyl group epa.gov. Furthermore, reaction with singlet oxygen can lead to the formation of endo-peroxide adducts across the pyrazine ring rsc.org.

Reduction: The aromatic pyrazine ring can be fully reduced to a piperazine (B1678402) ring. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel. Chemical reducing agents can also be employed. The reduction transforms the planar, aromatic heterocycle into a saturated, puckered six-membered ring, fundamentally altering the molecule's shape and chemical properties.

Table 4: Summary of Oxidation and Reduction Pathways

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| N-Oxidation | H₂O₂ or m-CPBA | Pyrazine-N-oxide |

| Di-N-Oxidation | Oxone® | Pyrazine-N,N'-dioxide |

| Ring Reduction | H₂ / Pd, Pt, or Ni | Piperazine derivative |

Functionalization of the Pyrazine Ring through Cross-Coupling Chemistry

The functionalization of the pyrazine ring within the this compound scaffold can be effectively achieved through modern transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, allowing for the introduction of a wide array of substituents onto the heterocyclic core. To utilize these reactions, a halogenated precursor, such as a chloro- or bromo-substituted this compound, is typically required.

Palladium-catalyzed reactions are among the most versatile and widely used for the modification of pyrazine systems. The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl halides. rsc.orgmit.eduorganic-chemistry.org This methodology could be applied to a halogenated pyrazine precursor to introduce new amino groups. The choice of phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has been shown to be critical for achieving high efficiency in the amination of heteroaryl halides, including those with existing amino groups. rsc.orgnih.gov

For C-C bond formation, several palladium-catalyzed reactions are prominent. The Suzuki coupling, which pairs an organoboron reagent with a halide, and the Stille coupling, utilizing organotin compounds, are robust methods for introducing alkyl, vinyl, or aryl groups onto the pyrazine ring. Similarly, the Heck reaction facilitates the coupling of alkenes, and the Sonogashira reaction allows for the introduction of terminal alkynes. The Negishi coupling, which employs organozinc reagents, is another powerful tool for C-C bond formation on pyrazine systems. These reactions provide a modular approach to synthesizing a diverse library of pyrazine derivatives. nih.gov

Below is a table summarizing potential cross-coupling reactions for the functionalization of a hypothetical halogenated this compound scaffold.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Potential Product Substructure |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | Aryl- or Alkyl-substituted pyrazine |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., X-Phos) | C-C (alkenyl) | Alkenyl-substituted pyrazine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkynyl) | Alkynyl-substituted pyrazine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., RuPhos) | C-N | Amino-substituted pyrazine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C | Aryl- or Alkyl-substituted pyrazine |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ | C-C | Aryl- or Alkyl-substituted pyrazine |

Coordination Chemistry of this compound as a Ligand

This compound possesses structural features that make it a promising candidate as a chelating ligand in coordination chemistry. The molecule contains two potential donor sites: a nitrogen atom within the aromatic pyrazine ring and the nitrogen atom of the secondary amine in the side chain. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. This behavior is analogous to other well-studied bidentate ligands containing pyrazine or pyridine moieties, such as 2-aminopyridine (B139424) and its derivatives, which are known to coordinate with transition metals through both the ring nitrogen and the exocyclic amine nitrogen. scispace.compvpcollegepatoda.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through standard coordination chemistry techniques. nih.gov A common method involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Zn(II), or Ru(III)) in a suitable solvent, typically ethanol (B145695) or methanol. nih.govmdpi.commdpi.com The reaction mixture is often stirred at room temperature or under reflux to facilitate complex formation, with the resulting solid complex precipitating from the solution or isolated upon solvent evaporation.

Characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A combination of spectroscopic and analytical methods is employed for this purpose. nih.govmdpi.com

Infrared (FTIR) Spectroscopy: Coordination of the ligand to a metal ion is expected to cause shifts in the vibrational frequencies of the N-H and C-N bonds. A shift in the pyrazine ring vibrations would indicate the involvement of the ring nitrogen in coordination. scispace.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, confirming the coordination environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can show shifts in the signals of the protons and carbons near the coordination sites compared to the free ligand. mdpi.com

Elemental Analysis and Mass Spectrometry: These techniques are used to determine the empirical formula of the complex and confirm its metal-to-ligand stoichiometry.

Molar Conductivity Measurements: These measurements help to determine whether the anions are coordinated to the metal or exist as counter-ions in the crystal lattice.

Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center, which helps in elucidating the geometry of the complex. mdpi.com

The table below summarizes the expected characterization data for a hypothetical transition metal complex of this compound.

| Technique | Purpose | Expected Observation for Complex Formation |

| FTIR Spectroscopy | Identify ligand binding sites | Shift in stretching frequencies of N-H (amine) and C=N/C=C (pyrazine ring) bonds. |

| UV-Visible Spectroscopy | Determine coordination geometry | Appearance of new d-d transition and ligand-to-metal charge transfer (LMCT) bands. |

| ¹H and ¹³C NMR (for diamagnetic metals) | Confirm coordination in solution | Downfield or upfield shifts of proton and carbon signals adjacent to the nitrogen donor atoms. |

| Elemental Analysis | Determine empirical formula | Experimental percentages of C, H, N matching the calculated values for a proposed stoichiometry. |

| Magnetic Susceptibility | Determine electronic structure | A measured magnetic moment consistent with the expected spin state and geometry of the metal ion. |

Elucidation of Metal-Ligand Binding Modes and Stoichiometry

Based on its structure, this compound is predicted to function as a bidentate N,N'-donor ligand. Coordination would occur through one of the pyrazine ring nitrogen atoms and the nitrogen of the isopropylamine (B41738) side chain. This binding mode results in the formation of a thermodynamically stable five-membered chelate ring. scispace.compvpcollegepatoda.org

The table below illustrates potential binding modes and resulting geometries.

| Metal:Ligand Ratio | Ancillary Ligands | Coordination Number | Potential Geometry |

| 1:1 | Two (e.g., Cl⁻, H₂O) | 4 | Tetrahedral, Square Planar |

| 1:1 | Four (e.g., H₂O) | 6 | Octahedral |

| 1:2 | None | 4 | Tetrahedral, Square Planar |

| 1:2 | Two (e.g., Cl⁻) | 6 | Octahedral |

Thermal Stability and Degradation Pathways of Metal Complexes

The thermal stability of metal complexes of this compound can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide information about the temperatures at which the complex decomposes and the nature of the decomposition process (endothermic or exothermic).

For analogous coordination compounds, thermal decomposition often occurs in distinct steps. nih.govmdpi.com If the complex contains coordinated or lattice solvent molecules (e.g., water or ethanol), an initial weight loss is typically observed at lower temperatures (below 150°C), corresponding to the removal of these volatile components. The anhydrous complex is generally stable over a subsequent temperature range. At higher temperatures, the decomposition of the organic ligand itself begins. This process can be complex, involving the fragmentation of the pyrazine ring and the alkylamine side chain. The final residue at high temperatures is typically a stable metal oxide or, in an inert atmosphere, the pure metal or metal carbide. mdpi.com

The degradation pathway for a hypothetical complex, [M(this compound)₂Cl₂], might proceed as follows:

| Decomposition Step | Approximate Temperature Range (°C) | Event | Mass Loss |

| 1 | 200 - 350 | Decomposition and loss of isopropyl groups | Corresponds to C₃H₇ fragments |

| 2 | 350 - 500 | Fragmentation of the pyrazinylmethylamine backbone | Corresponds to remaining ligand fragments |

| 3 | > 500 | Final decomposition | Leaves a stable metal oxide/chloride residue |

Mechanistic Studies of Reactions Involving Isopropyl Pyrazin 2 Ylmethyl Amine

Elucidation of Reaction Mechanisms for Synthetic Pathways

The most probable and widely utilized synthetic route for Isopropyl-pyrazin-2-ylmethyl-amine is the reductive amination of pyrazine-2-carboxaldehyde with isopropylamine (B41738). This process involves two key mechanistic steps: the formation of an imine intermediate followed by its reduction to the final amine product. scienceinfo.comyoutube.comyoutube.comyoutube.com

The reaction is initiated by the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde. scienceinfo.comyoutube.com This is typically carried out under mildly acidic conditions, which serves to activate the carbonyl group for attack. youtube.com The initial attack forms a tetrahedral intermediate known as a carbinolamine. youtube.com

Following its formation, the carbinolamine undergoes dehydration to form an imine (or Schiff base). scienceinfo.com The acidic environment facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). youtube.comyoutube.com The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule. youtube.com

The final step is the reduction of the imine intermediate. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. scienceinfo.comyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde, preventing the formation of by-products. scienceinfo.com The hydride from the reducing agent attacks the electrophilic carbon of the imine, breaking the pi bond and forming the final amine product, this compound. youtube.com

Pyrazine-2-carboxaldehyde + Isopropylamine ⇌ [Imine Intermediate] → this compound

Kinetic Investigations of Derivatization Reactions

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how different factors, such as concentration, temperature, and catalysts, influence these rates. For this compound, which possesses a primary amine group, derivatization reactions are a common method for its quantification and characterization.

A hypothetical kinetic study of the derivatization of this compound could involve monitoring the formation of the derivatized product over time under various conditions. The reaction rate can be determined by measuring the increase in the signal from the tagged amine. The data from such a study could be presented in a table similar to the one below, which illustrates the determination of the reaction rate constant at different initial concentrations of the reactants.

| Experiment | Initial [this compound] (M) | Initial [Derivatizing Agent] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.02 | 3.0 x 10⁻⁵ |

Rate = k[this compound][Derivatizing Agent]

Further kinetic experiments could investigate the effect of temperature to determine the activation energy of the reaction using the Arrhenius equation. Such studies are invaluable for optimizing reaction conditions for analytical or synthetic purposes.

Computational Studies of Reaction Mechanisms (e.g., Transition State Analysis, Reaction Energy Profiles)

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus construct a detailed reaction energy profile.